(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone
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Overview
Description
The compound "(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone" is an organic compound, exhibiting complex molecular architecture. This compound is highly relevant in the realms of medicinal chemistry and synthetic organic chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available starting materials such as 4-methylpiperidine and 4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazine.
Reaction Conditions: : The formation of (4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone involves multi-step reactions, including condensation and cyclization reactions under controlled temperatures and pH conditions. Catalysts like Lewis acids may be used to enhance the reaction efficiency.
Industrial Production Methods
Scaling Up: : For industrial production, the synthetic route needs to be optimized for higher yields and purity. This involves process engineering to ensure consistent quality and cost-effectiveness.
Optimization: : Using automated reactors and continuous flow chemistry can streamline the production process, reducing human error and enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfide group, converting it into sulfoxides or sulfones.
Reduction: : Reduction reactions can modify various functional groups within the molecule, potentially yielding different pharmacologically active derivatives.
Substitution: : Nucleophilic substitution reactions can introduce various substituents onto the phenyl ring or the piperidine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogenating agents like chlorine or bromine, organometallic reagents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halo-substituted derivatives, organometallic complexes.
Scientific Research Applications
Chemistry
The compound is utilized as a building block in synthetic organic chemistry for the construction of complex molecular architectures.
Acts as a precursor for the synthesis of pharmacologically active compounds.
Biology
Investigated for its potential interaction with biological macromolecules.
Used in the study of enzyme inhibition and receptor binding assays.
Medicine
Research focuses on its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Evaluated for its bioavailability and pharmacokinetic properties in drug development.
Industry
Employed in the development of novel materials with specific electronic or optical properties.
Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific enzymes or receptors, potentially inhibiting enzymatic activity or modulating receptor function.
Involves binding to the active site or allosteric sites of target proteins, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylpiperidin-1-yl)phenol: : Shares the piperidine core but differs in the substituent on the aromatic ring.
Benzo[b][1,4]thiazine-2,4-dione: : Contains a similar thiazine structure but lacks the piperidine moiety.
Methylthiophenyl derivatives: : Compounds with the 3-(methylthio)phenyl group, but varying in other structural aspects.
Uniqueness
The combination of the piperidine, methylthio, and benzo[b][1,4]thiazine moieties in a single molecule provides unique reactivity and biological activity.
The distinct arrangement of functional groups enables specific interactions with biological targets, enhancing its potential as a therapeutic agent.
This compound stands out due to its multifaceted applications across different scientific disciplines, marking it as a notable subject of study in both academic and industrial research.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-16-10-12-23(13-11-16)22(25)21-15-24(17-6-5-7-18(14-17)28-2)19-8-3-4-9-20(19)29(21,26)27/h3-9,14-16H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKOZWCQFBMKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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